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Compound of Interest

Compound Name: Diethyl diallylmalonate

Cat. No.: B042340

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
diallylmalonate (CAS No: 3195-24-2), a versatile organic compound utilized in various
synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for
researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

Diethyl diallylmalonate is an ester with the molecular formula C13H2004 and a molecular
weight of 240.30 g/mol . Its structure features a central malonic ester core functionalized with
two allyl groups.

Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for Diethyl diallylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.7 (approx.) m 2H -CH=CH:
5.1 (approx.) m 4H -CH=CH:
4.2 (approx.) q 4H -O-CHz2-CHs
2.6 (approx.) d 4H -C-CH2-CH=
1.2 (approx.) t 6H -O-CH2-CHs

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR instrument.

13C NMR (Carbon NMR) Data[1]

Chemical Shift (6) ppm Assignment
170 (approx.) C=0 (Ester)
133 (approx.) -CH=CHz2
118 (approx.) -CH=CH:2

61 (approx.) -O-CH2-CHs

57 (approx.)

Quaternary C

38 (approx.)

-C-CH2-CH=

14 (approx.)

-O-CH2-CHs

Infrared (IR) Spectroscopy[3]

The IR spectrum of Diethyl diallylmalonate, typically recorded as a neat liquid film, exhibits

characteristic absorption bands corresponding to its functional groups.

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://m.chemicalbook.com/SpectrumEN_3195-24-2_13CNMR.htm
https://www.benchchem.com/product/b042340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch (alkene)
~2980 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1645 Medium C=C stretch (alkene)
~1200 Strong C-O stretch (ester)
~920 Medium =C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry of Diethyl diallylmalonate is typically performed using electron ionization
(El), leading to the formation of a molecular ion and various fragment ions.

m/z Relative Intensity Assignment
240 [M]*+ Molecular lon
199 [M - C3Hs]*

165 [M - OCH2CHs]*

123 [M - COOCH2CHs]*

41 [CsHs]* (Allyl cation)

Note: The fragmentation pattern can provide valuable information about the molecule's
structure. The relative intensities of the peaks may vary depending on the instrument and
experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. These represent standard procedures and may not reflect the exact conditions used
to acquire the specific data presented.
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NMR Spectroscopy

Sample Preparation: A small amount of Diethyl diallylmalonate is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often
added as an internal standard for chemical shift referencing (& = 0.00 ppm).

IH NMR Acquisition:

The sample is placed in the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is performed.

The free induction decay (FID) signal is acquired.

Fourier transformation of the FID yields the *H NMR spectrum.
13C NMR Acquisition:

e A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the
signal-to-noise ratio.

o A sufficient number of scans are acquired to obtain a good quality spectrum due to the low
natural abundance of 13C.

e The acquired FID is processed using Fourier transformation to obtain the 13C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): A drop of liquid Diethyl diallylmalonate is placed between
two salt plates (e.g., NaCl or KBr) to form a thin film.

FT-IR Analysis:
o A background spectrum of the clean salt plates is recorded.

o The sample is placed in the spectrometer's sample compartment.
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e The infrared beam is passed through the sample.

e The transmitted radiation is detected and a Fourier transform is applied to the resulting
interferogram to produce the IR spectrum. The background spectrum is automatically
subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: For a volatile liquid like Diethyl diallylmalonate, the sample can be
introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-
MS).

Electron lonization (El) Mass Spectrometry:

In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

This causes the molecules to ionize, forming a molecular ion (M*) and fragment ions.

The positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for Diethyl diallylmalonate.
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Diethyl Diallylmalonate Spectroscopic Techniques ST (B EE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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diallylmalonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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